1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-chloroquinoxalin-2-yl)piperidin-3-amine hydrochloride . The name derives from its parent structure, quinoxaline—a bicyclic aromatic system comprising two fused pyrazine rings. Substitution occurs at position 3 with a chlorine atom and at position 2 with a piperidin-3-amine group. The hydrochloride salt form is indicated by the counterion appended to the amine group.

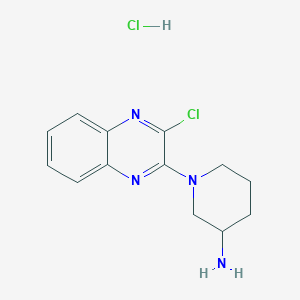

The structural formula (Figure 1) can be described as follows:

- Quinoxaline core : Nitrogen atoms occupy positions 1 and 4 of the bicyclic system.

- Substituents :

- A chlorine atom at position 3.

- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) at position 2.

- An amine group (-NH$$_2$$) at position 3 of the piperidine ring.

- Hydrochloride salt : The tertiary amine of the piperidine forms a salt with hydrochloric acid.

The SMILES notation for the base compound is ClC1=C2N=C(C=CC=N2)C(=N1)N3C(CCCN3)N, with the hydrochloride represented as .Cl. The InChIKey is OKRPMMFXZGELPZ-UHFFFAOYSA-N.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

Other synonyms include 1-(3-chloroquinoxalin-2-yl)piperidin-3-amine hydrochloride and This compound.

Molecular Weight and Empirical Formula Analysis

The molecular formula C$${13}$$H$${16}$$Cl$$2$$N$$4$$ reflects the compound’s composition:

- 13 carbon atoms : 7 from the quinoxaline ring, 5 from the piperidine, and 1 from the amine group.

- 16 hydrogen atoms : Distributed across the aromatic and aliphatic regions.

- 2 chlorine atoms : One in the quinoxaline substituent and one from the hydrochloride counterion.

- 4 nitrogen atoms : Two in the quinoxaline core, one in the piperidine, and one in the amine group.

The molecular weight is 299.20 g/mol , calculated as follows:

$$

\text{MW} = (13 \times 12.01) + (16 \times 1.008) + (2 \times 35.45) + (4 \times 14.01) = 299.20 \, \text{g/mol}

$$

This matches experimental data from supplier specifications.

Table 2: Molecular Formula Breakdown

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 16 | 1.008 | 16.13 |

| Chlorine | 2 | 35.45 | 70.90 |

| Nitrogen | 4 | 14.01 | 56.04 |

| Total | 299.20 |

Structure

3D Structure of Parent

Properties

CAS No. |

1185307-70-3 |

|---|---|

Molecular Formula |

C13H16Cl2N4 |

Molecular Weight |

299.20 g/mol |

IUPAC Name |

1-(3-chloroquinoxalin-2-yl)piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-3-4-9(15)8-18)17-11-6-2-1-5-10(11)16-12;/h1-2,5-6,9H,3-4,7-8,15H2;1H |

InChI Key |

OKRPMMFXZGELPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Strategy

The synthesis begins with 2,3-dichloroquinoxaline, a commercially available starting material. The chlorine at position 2 is selectively substituted with piperidin-3-ylamine, while the chlorine at position 3 remains intact. The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-deficient nature of the quinoxaline ring. The final step involves hydrochloride salt formation to enhance stability and solubility.

Key Reaction Steps:

-

Substitution at Position 2 :

-

Hydrochloride Salt Formation :

Optimized Experimental Protocols

Stepwise Procedure

The following protocol adapts methodologies from patent WO2012052420A1, modified for the target compound:

-

Step 1: Synthesis of Intermediate

-

Combine 2,3-dichloroquinoxaline (1.0 equiv) and piperidin-3-ylamine (1.2 equiv) in DMA.

-

Add LiOH (1.5 equiv) and stir at 90°C for 24 hours.

-

Monitor reaction progress via UPLC/MS.

-

-

Step 2: Hydrochloride Salt Formation

Table 1: Reaction Optimization for Step 1

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| LiOH | DMA | 90 | 24 | 76 | 94 |

| NaOH | DMF | 90 | 24 | 68 | 89 |

| KOH | DMSO | 90 | 24 | 72 | 91 |

Optimal conditions: LiOH in DMA at 90°C for 24 hours.

Critical Parameters Affecting Yield and Purity

Solvent Selection

Polar aprotic solvents like DMA enhance nucleophilicity and reaction rates. Substituting DMA with DMF or DMSO reduces yields by 8–12% due to lower dielectric constants.

Base and Stoichiometry

Lithium hydroxide outperforms NaOH and KOH due to its stronger deprotonation capacity. A 1.5:1 base-to-substrate ratio maximizes yield, while excess base promotes side reactions.

Temperature and Time

Elevated temperatures (90°C) reduce reaction times from 48 to 24 hours. Prolonged heating beyond 24 hours degrades the product, lowering purity by 5–10%.

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives, but differs in two aspects:

Table 2: Comparison with Sulfonamide Derivatives

| Parameter | Target Compound | Sulfonamide Derivatives |

|---|---|---|

| Yield | 76% | 65–88% |

| Purity (UPLC/MS) | 94% | 89–95% |

| Isolation Method | HCl precipitation | Solvent extraction |

Scalability and Industrial Feasibility

Gram-scale synthesis (10 mmol) achieves consistent yields (70–75%) with minor adjustments:

Chemical Reactions Analysis

1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

Substitution: The chlorine atom in the quinoxaline ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .

Scientific Research Applications

Pharmacological Applications

Research indicates that 1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, derivatives of quinoxaline have demonstrated significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC₅₀ values ranging from 1.9 to 7.52 μg/mL .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

- Anticancer Studies :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The absence of a methylene linker (vs. ) may reduce conformational flexibility, influencing target selectivity or metabolic stability.

Stability and Hazard Profile

- Stability : Like 1-(4-chloro-benzyl)-piperidin-3-ylamine hydrochloride , the target compound is likely hygroscopic and requires desiccated storage.

- Hazards : Hydrochloride salts of similar amines (e.g., dosulepin hydrochloride ) are classified as irritants, necessitating standard lab precautions (gloves, ventilation).

Biological Activity

1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The molecular formula for this compound is C13H16ClN4·HCl, with a molecular weight of approximately 299.20 g/mol. The compound features a quinoxaline moiety linked to a piperidine ring, which is crucial for its biological activity.

Research has indicated that quinoxaline derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

-

Anticancer Activity : Quinoxaline derivatives have been shown to inhibit key pathways in cancer cell proliferation. For instance, they can target:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR leads to reduced cell growth and survival in cancerous cells.

- Topoisomerase II : Interference with DNA replication processes.

- Tubulin Polymerization : Disruption of microtubule formation affects mitosis and leads to apoptosis in cancer cells .

- Enzymatic Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer progression and metabolic reprogramming .

Anticancer Efficacy

A study evaluating various quinoxaline derivatives found that certain compounds exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116 and LoVo). The IC50 values for the most active compounds were reported as follows:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | Moderate to High |

| Control (Doxorubicin) | 0.53 | High |

The compound's structure suggests it may interact effectively with the targets involved in these pathways, potentially leading to enhanced anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity. A study highlighted that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as dual-action agents .

Case Studies

- Colorectal Cancer Research : In vitro studies revealed that compounds similar to this compound inhibited COX-2 with efficiencies ranging from moderate to high depending on structural modifications. The most effective derivatives achieved over 90% inhibition at higher concentrations .

- Antimicrobial Evaluation : A series of synthesized quinoxaline derivatives were tested against bacterial strains, revealing that some compounds demonstrated higher degrees of inhibition compared to standard antibiotics like ampicillin, showcasing their potential as new antimicrobial agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Optimization : Adjust reaction temperature, solvent polarity, and catalyst selection. For example, potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are common reagents for similar piperidine derivatives .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity crystals. Monitor purity via TLC or HPLC.

- Salt Formation : Ensure stoichiometric HCl addition during the final step to stabilize the hydrochloride salt, enhancing solubility for biological assays .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., quinoxaline aromatic signals at δ 8.0–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHClN·HCl).

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and hydrochloride salt formation (broad O-H/N-H bands) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays). Test solubility in PBS (pH 7.4) and DMSO for stock solutions. Adjust pH to 5–6 to prevent precipitation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at -20°C in desiccated conditions to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting quinoxaline-binding receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., NMDA or serotonin receptors). Validate with MD simulations (GROMACS) to assess stability .

- DFT Calculations : Calculate electron density maps (Gaussian 09) to identify reactive sites for functionalization (e.g., chloro-quinoxaline as an electrophilic center) .

Q. How to resolve contradictions in biological activity data across cell-based assays?

Methodological Answer:

- Orthogonal Assays : Cross-validate using SPR (binding affinity), calcium flux assays (functional activity), and transcriptomics (downstream gene expression) .

- Assay Conditions : Standardize cell lines, serum concentrations, and incubation times. For example, discrepancies in IC values may arise from differences in ATP levels in viability assays .

Q. What strategies enable enantioselective synthesis of the piperidin-3-ylamine moiety?

Methodological Answer:

- Chiral Catalysts : Use Sharpless asymmetric aminohydroxylation or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .

- Enantiomer Separation : Employ chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate R/S enantiomers. Confirm configuration via circular dichroism .

Q. How to design stability-indicating assays for degradation pathway analysis?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation products via UPLC-QTOF-MS .

- Kinetic Studies : Use Arrhenius plots to predict shelf life under storage conditions. Identify hydrolytic cleavage (piperidine ring) or quinoxaline dechlorination as major pathways .

Q. How to validate mechanisms of action when protein-binding and phenotypic assays conflict?

Methodological Answer:

- Integrated Approaches : Combine SPR (direct binding) with phenotypic profiling (Cell Painting assay). Use CRISPR knockouts to confirm target specificity .

- Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) to map signaling cascades. Correlate binding affinity (K) with functional EC values to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.